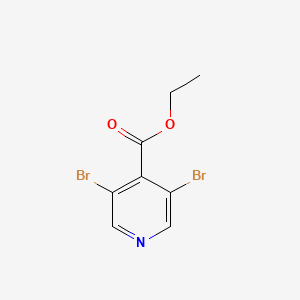

Ethyl 3,5-dibromoisonicotinate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3,5-dibromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKIQCPLDQVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673267 | |

| Record name | Ethyl 3,5-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214375-76-4 | |

| Record name | Ethyl 3,5-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3,5 Dibromoisonicotinate

Direct Synthesis Approaches

Direct synthesis strategies involve the assembly of the target molecule from key precursors in a few convergent steps. These methods can be further divided into the de novo construction from a pre-brominated pyridine (B92270) ring or the direct halogenation of an existing isonicotinate (B8489971) structure.

De Novo Synthesis from Precursors

This approach builds upon a pyridine ring that already contains the desired bromine substituents at the 3 and 5 positions. The primary challenge lies in the selective introduction of the carboxyl group at the 4-position, followed by esterification.

3,5-Dibromopyridine (B18299) is a commercially available and logical starting material for the synthesis of Ethyl 3,5-dibromoisonicotinate. rsc.org It is a key intermediate in the preparation of various substituted pyridines used in medicinal chemistry and materials science. The synthetic sequence involves carboxylation at the C-4 position, followed by esterification.

The introduction of a carboxylic acid group at the 4-position of 3,5-dibromopyridine is not a trivial transformation. Direct electrophilic carboxylation is generally ineffective on the electron-deficient pyridine ring. Therefore, the strategy involves polarity reversal (umpolung) by converting the electrophilic C-4 carbon into a nucleophilic center. This is typically achieved through the formation of an organometallic intermediate.

Two primary methods for this transformation are:

Lithiation followed by Carboxylation: This involves a halogen-metal exchange or direct deprotonation. Treating 3,5-dibromopyridine with a strong organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures (e.g., -78 °C) can generate a lithiated pyridine species. dur.ac.ukclockss.org While lithiation of bromopyridines can be complex and solvent-dependent, conditions can be optimized to favor the formation of the 4-lithiated intermediate. acs.orgresearchgate.net This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield 3,5-dibromoisonicotinic acid. semanticscholar.org

Grignard Reaction: An alternative method is the formation of a Grignard reagent. Reacting 3,5-dibromopyridine with magnesium metal, often activated with an auxiliary reagent like ethyl bromide, can produce the corresponding pyridylmagnesium halide. researchgate.netresearchgate.net This Grignard reagent can then react with carbon dioxide to afford the desired 3,5-dibromoisonicotinic acid upon acidification. researchgate.net This route can be robust and suitable for larger-scale preparations. researchgate.net

The resulting product of these reactions is 3,5-dibromoisonicotinic acid, the direct precursor to the target ester. lookchem.com

Once 3,5-dibromoisonicotinic acid is obtained, the final step is its conversion to the ethyl ester. This is a standard transformation in organic chemistry, and several reliable methods are available.

Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. vulcanchem.comchemicalbook.com The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using a large excess of the alcohol. chemicalbook.com

Via Acyl Chloride: A more reactive, two-step procedure involves first converting the carboxylic acid to its corresponding acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. semanticscholar.orgvulcanchem.com The resulting 3,5-dibromoisonicotinoyl chloride is highly electrophilic and reacts readily with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to give this compound in high yield.

The table below summarizes typical conditions for the esterification step.

| Method | Reagents | Solvent | Temperature | Notes |

| Fischer Esterification | 3,5-Dibromoisonicotinic acid, Ethanol (excess), H₂SO₄ (cat.) | Ethanol | Reflux | Reversible reaction; requires removal of water or large excess of alcohol. vulcanchem.comchemicalbook.com |

| Acyl Chloride Formation | 3,5-Dibromoisonicotinic acid, SOCl₂ or (COCl)₂ | Toluene, CH₂Cl₂ | Room Temp to Reflux | Intermediate acyl chloride is moisture-sensitive. semanticscholar.orgvulcanchem.com |

| Ester Formation from Acyl Chloride | 3,5-Dibromoisonicotinoyl chloride, Ethanol, Pyridine (base) | CH₂Cl₂ or THF | 0 °C to Room Temp | Generally high-yielding and rapid reaction. |

Utilizing 3,5-Dibromopyridine as a Starting Material

Carboxylation Reactions

Bromination of Isonicotinate Esters

An alternative direct approach involves the bromination of a pre-existing ethyl isonicotinate scaffold. This pathway entails the direct electrophilic substitution of hydrogen atoms with bromine at the 3 and 5 positions of the pyridine ring. vulcanchem.com

However, this method presents significant challenges. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, C-6). The ester group at the 4-position further deactivates the ring. Consequently, electrophilic aromatic substitution on the ethyl isonicotinate ring is difficult and requires harsh reaction conditions. vulcanchem.comarchive.org

Achieving selective di-bromination at the C-3 and C-5 positions necessitates overcoming this electronic deactivation. The reaction would typically require a potent brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in oleum, at elevated temperatures. vulcanchem.comescholarship.org The regioselectivity can be difficult to control, potentially leading to mixtures of mono- and poly-brominated products or substitution at other positions. While methods for brominating various pyridine derivatives exist, a well-established, high-yielding procedure for the direct 3,5-dibromination of ethyl isonicotinate is not prominently documented, making the de novo synthesis from 3,5-dibromopyridine a more common and reliable strategy. archive.orgsmolecule.com

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes encompass the synthesis of the necessary starting materials, such as 3,5-dibromopyridine, and the preparation of related chemical analogs. The chemistry of these precursors is fundamental to accessing the target compound and its derivatives.

The synthesis of 3,5-dibromopyridine itself can be accomplished through various means, sometimes starting from more accessible pyridine compounds. For instance, 3,5-dibromo-4-aminopyridine can serve as a synthetic intermediate for 3,5-dibromopyridine. google.com

Furthermore, the key intermediate, 3,5-dibromoisonicotinic acid, is a versatile precursor for a range of other esters. By employing different alcohols during the esterification step, a library of related compounds can be synthesized. For example, reaction with methanol (B129727) or benzyl (B1604629) alcohol would yield Mthis compound or Benzyl 3,5-dibromoisonicotinate, respectively. google.com This highlights the modularity of the synthetic route and the importance of 3,5-dibromoisonicotinic acid as a central building block. lookchem.combldpharm.com

Functional Group Interconversions on Pyridine Rings

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk In the context of this compound, the most direct FGI strategies begin with precursors that already contain the pyridine-4-carboxylate structure.

Two primary FGI pathways are:

Esterification of 3,5-dibromoisonicotinic acid : This is a straightforward method where the carboxylic acid group of 3,5-dibromoisonicotinic acid is converted into an ethyl ester. This reaction is typically performed by heating the acid in ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid. google.com The process relies on the Fischer-Speier esterification mechanism.

Direct Bromination of Ethyl Isonicotinate : An alternative FGI involves the direct halogenation of the pyridine ring of ethyl isonicotinate. Ethyl isonicotinate is the 4-pyridyl regioisomer of the more common ethyl nicotinate. acs.org The pyridine ring is generally electron-deficient, making electrophilic substitution (like bromination) more challenging than for benzene. The reaction requires harsh conditions and the directing effects of the ester group must be considered. The ester at the 4-position deactivates the ring, directing incoming electrophiles to the 3 and 5 positions.

Exploration of Alternative Halogenation Strategies

Given the importance of halogenated pyridines, various halogenation strategies have been developed. For the synthesis of this compound, the key challenge is the efficient and regioselective introduction of two bromine atoms onto the pyridine ring.

Alternative methods to direct bromination with Br₂ could involve:

Using N-Bromosuccinimide (NBS) : NBS is a common and milder source of electrophilic bromine. In the presence of an acid catalyst, it can be used to brominate electron-deficient rings.

Bromination via the N-oxide : The pyridine nitrogen can first be oxidized to a pyridine-N-oxide. wikipedia.org This functional group activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. However, it also influences the 3- and 5-positions and can be a strategic tool. After bromination, the N-oxide group can be removed by reduction with a reagent like zinc dust. wikipedia.org

Sandmeyer-type Reactions : A more complex, multi-step route could involve starting with a diamino-substituted pyridine ester. The amino groups can be converted to diazonium salts, which are then displaced by bromine atoms using a copper(I) bromide catalyst. While less direct, this can offer high regioselectivity.

A comparison of potential bromination conditions is outlined below.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Br₂ / Oleum | High temperature | Inexpensive reagents | Harsh conditions, potential for side reactions |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Moderate temperature | Milder than Br₂/oleum, easier handling | Higher cost, may require catalyst |

| Pyridine-N-Oxide then Bromination | Multi-step | Activates the ring, can alter regioselectivity | Requires additional oxidation and reduction steps |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers sophisticated catalytic methods that can improve the efficiency, selectivity, and environmental footprint of synthetic processes for compounds like this compound.

Catalytic Methods in the Synthesis of Pyridine Carboxylates

Catalysis is pivotal in the synthesis of pyridine carboxylates, from the formation of the core ring structure to its subsequent functionalization. researchgate.net For instance, industrial-scale production of pyridine carboxylic acids, the precursors to their esters, can be achieved through catalytic vapor-phase oxidation of alkylpyridines (e.g., γ-picoline to isonicotinic acid) over catalysts like vanadium-titanium (B8517020) oxides. google.com This approach offers advantages such as using air as the oxidant and being highly selective, which minimizes waste. google.com

Transition Metal Catalysis for C-Br Bond Formation/Functionalization

Transition metals, particularly palladium and nickel, are powerful catalysts for forming carbon-halogen bonds and for using those bonds in subsequent cross-coupling reactions.

C-H to C-Br Formation : While direct C-H bromination is often electrophilic, transition metal-catalyzed C-H activation provides an alternative pathway. Palladium catalysts, for example, can direct the halogenation of specific C-H bonds, although this is more commonly applied for aryl and C-2 positions of pyridines. rsc.org

Mechanistic Insights : The formation of a C-Br bond at a nickel center has been studied using density functional theory. acs.org The mechanism can involve a change in the metal's spin state to provide a low-energy pathway, proceeding through a Ni(III) intermediate before reductive elimination forms the C-Br bond. acs.org

Functionalization of the C-Br Bond : The two bromine atoms in this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the regioselective introduction of a wide array of substituents at the 3 and 5 positions, highlighting the compound's utility as a building block. researchgate.net

Organocatalysis in Pyridine Chemistry

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a major field in chemistry. In pyridine chemistry, organocatalysts offer novel pathways for functionalization.

Recent developments include:

Photochemical Functionalization : A photochemical method has been reported for the functionalization of pyridines using a dithiophosphoric acid as an organocatalyst. acs.orgacs.org This catalyst performs three roles: protonating the pyridine, acting as a single electron transfer (SET) reductant, and abstracting a hydrogen atom to generate radicals that couple with high regioselectivity. acs.orgacs.org

Oxidative Annulation : Organocatalysts can be used in three-component reactions to build polyfunctionalized pyridine rings from simple starting materials like ketones, α,β-unsaturated aldehydes, and ammonium (B1175870) acetate (B1210297). rsc.org

Pyridine as an Organocatalyst : In some reactions, pyridine itself or its derivatives can act as an organocatalyst. For example, pyridine has been shown to catalyze the reductive ozonolysis of alkenes. organic-chemistry.org Pyridine-2-carboxylic acid has also been employed as an efficient catalyst for the multi-component synthesis of other heterocyclic systems. rsc.org

Stereoselective Synthesis Considerations (if applicable to specific synthetic pathways or derivatives)

The molecule this compound is achiral and therefore does not have stereoisomers. As such, its direct synthesis does not require stereoselective control. However, stereoselectivity becomes a critical consideration in the synthesis of chiral derivatives starting from this compound. The bromine atoms at the 3 and 5 positions are ideal handles for introducing chiral substituents via cross-coupling reactions or for creating more complex chiral structures.

Examples of where stereoselectivity would be crucial include:

Synthesis of Chiral Derivatives : If one or both bromine atoms were substituted with a group that creates a stereocenter, a stereoselective method would be necessary to control the product's configuration.

Ring Hydrogenation : If the pyridine ring were to be reduced to a piperidine, multiple stereocenters would be created. A stereoselective hydrogenation would be required to obtain a specific diastereomer. For instance, the ring-expansion of monocyclopropanated pyrroles can lead to highly functionalized tetrahydropyridine (B1245486) derivatives in a stereoselective manner. nih.gov

Conjugate Addition to Derivatives : Chiral β-amino acid derivatives based on a pyridine skeleton have been synthesized via the stereoselective conjugate addition of a chiral lithium amide to a terpene-derived α,β-unsaturated ester. beilstein-journals.org This demonstrates how chiral auxiliaries can direct the formation of a specific stereoisomer in a pyridine derivative.

Oxazaphospholidine Method : For creating complex chiral prodrugs (ProTides), an oxazaphospholidine method has been used for the stereocontrolled synthesis of phosphoramidate (B1195095) derivatives of nucleosides. nih.gov A similar strategy could theoretically be applied to derivatives of this compound where the ester is replaced with a more complex, chiral alcohol, requiring stereoselective control at the phosphorus center. nih.gov The feasibility of such a synthesis depends on factors like solvent and nucleophile concentration, which can significantly influence the stereochemical outcome. diva-portal.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a critical aspect of modern process development, aiming to reduce environmental impact and enhance safety and efficiency. researchgate.net While specific green chemistry literature for this compound is not extensively detailed, the principles can be applied to its conventional synthetic routes, primarily the esterification of 3,5-dibromoisonicotinic acid with ethanol. The focus lies on methodologies that increase energy efficiency, utilize safer solvents, reduce waste, and employ catalytic over stoichiometric reagents. semanticscholar.org

Key green strategies applicable to the synthesis of this compound include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the exploration of recyclable catalysts. These approaches address several core principles of green chemistry, such as waste prevention, atom economy, and the design of less hazardous chemical syntheses. gctlc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, capable of dramatically reducing reaction times, increasing product yields, and often enhancing product purity. ijnrd.org In conventional heating methods, heat is transferred to the reaction mixture via conduction and convection, which can be slow and energy-intensive. ijnrd.org Microwave irradiation, however, directly heats the reactants through dielectric heating, leading to rapid and uniform temperature increases. ijnrd.org

For the esterification of 3,5-dibromoisonicotinic acid to yield this compound, a traditional acid-catalyzed reflux in ethanol might take several hours. rsc.org By contrast, microwave-assisted methods have been shown to complete similar esterifications and other reactions in minutes. ijpsjournal.commdpi.com For instance, the synthesis of various heterocyclic esters and other derivatives has been successfully achieved with significant rate enhancements under microwave irradiation. mdpi.comscielo.org.mx This not only conserves energy but also minimizes the potential for side-product formation due to prolonged exposure to high temperatures. ijnrd.org

Solvent-Free and Alternative Solvent Systems

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. researchgate.net In the context of this compound synthesis, several green solvent strategies can be envisioned.

Solvent-Free Synthesis: One of the most effective green approaches is to conduct the reaction without a solvent. jocpr.com For the esterification, it's conceivable to perform the reaction using an excess of ethanol, which acts as both a reactant and the reaction medium. Another approach involves grinding the solid reactants (3,5-dibromoisonicotinic acid and a solid catalyst) together, a technique that has proven effective for various organic transformations. researchgate.net

Greener Solvents: When a solvent is necessary, the choice of a "green" solvent is paramount. Ethanol itself is considered a relatively green solvent as it is derivable from renewable resources (bio-ethanol) and has a lower toxicity profile than many other organic solvents. researchgate.net The use of alternative solvent systems like deep eutectic solvents (DESs) or ionic liquids (ILs) also presents a viable green pathway, as these can be designed to be non-volatile and recyclable. semanticscholar.org

Catalysis and Atom Economy

The principle of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is a cornerstone of green synthesis. gctlc.org Catalytic processes are inherently superior to stoichiometric ones in this regard.

The table below outlines a comparison between a hypothetical traditional synthesis and a potential green synthesis of this compound, based on principles applied to similar chemical transformations.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Method | Green Chemistry Approach | Green Advantage |

|---|---|---|---|

| Heating Method | Conventional reflux | Microwave irradiation | Reduced reaction time (hours to minutes), lower energy consumption. ijnrd.orgfarmaciajournal.com |

| Solvent | Excess organic solvent (e.g., Toluene) | Ethanol as both reactant and solvent; or solvent-free conditions. | Elimination of hazardous solvents, reduced waste, and simplified work-up. researchgate.netjocpr.com |

| Catalyst | Stoichiometric strong acid (e.g., H₂SO₄) | Recyclable solid acid catalyst (e.g., Amberlyst-15, zeolites) | Reduced corrosive waste, catalyst can be recovered and reused, improved safety. mdpi.com |

| Reaction Time | Several hours | 5 - 30 minutes | Increased throughput, energy savings. ijpsjournal.com |

| Work-up | Neutralization and extraction | Filtration of catalyst, direct evaporation of excess ethanol | Simplified process, less auxiliary waste generated. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be significantly improved from an environmental, safety, and economic perspective.

Chemical Reactivity and Transformation Studies of Ethyl 3,5 Dibromoisonicotinate

Reactivity of the Bromo Substituents

The two bromine atoms on the pyridine (B92270) ring are the primary sites of reactivity for the transformations discussed below. Their position on the electron-poor pyridine core makes them effective leaving groups for various reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the ring nitrogen and the ester group should facilitate nucleophilic aromatic substitution (SNAr) reactions at the C3 and C5 positions, where the bromine atoms serve as leaving groups. In such reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. google.com The stability of this intermediate is key to the reaction's success. For pyridyl halides, electron-withdrawing groups enhance the ring's susceptibility to nucleophilic attack. google.com

Despite the theoretical potential for Ethyl 3,5-dibromoisonicotinate to undergo SNAr reactions with various nucleophiles (such as alkoxides, thiolates, or amines), specific studies detailing reaction conditions, scope, and yields for this particular substrate are not readily found in the surveyed literature.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-nitrogen bonds. This compound is an ideal candidate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mit.edu The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product. mit.edu

A patent for modulators of methyl modifying enzymes mentions the synthesis of ethyl 3,5-dimethylisonicotinate, which would logically arise from a Suzuki coupling of this compound with a methylboronic acid derivative. However, the experimental description provided in the document contains inconsistencies regarding the starting material, preventing the extraction of a reliable, specific protocol.

Stille Coupling

The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide, also through a palladium-catalyzed cycle. This reaction is known for its tolerance of a wide array of functional groups. The key steps are oxidative addition, transmetalation where the organic group is transferred from tin to palladium, and reductive elimination.

Specific examples detailing the use of this compound in Stille coupling reactions, including the organotin reagents used, catalysts, and resulting yields, could not be located in the available research.

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

A documented example of a Sonogashira reaction involving this compound has been found in a study focused on polymer network structures. The reaction aimed to synthesize a dialkynylated pyridine derivative. The specific conditions are detailed in the table below.

Table 1: Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst / Additives | Solvent | Product |

| This compound | 3-Ethynylpyridine (B57287) | Copper(I) iodide, Tri-tert-butylphosphonium tetrafluoroborate | Dioxane | Ethyl 3,5-bis(pyridin-3-ylethynyl)isonicotinate |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. This reaction has become a cornerstone for the synthesis of arylamines. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), coordination of the amine, deprotonation by the base, and reductive elimination of the arylamine product.

Despite the high utility of this reaction and the suitability of this compound as a substrate, no specific published examples detailing its use in Buchwald-Hartwig amination reactions were identified during the literature survey.

Reductive Debromination

The bromine atoms at the 3 and 5 positions of the pyridine ring are susceptible to removal through reductive dehalogenation processes. This transformation allows for the selective synthesis of mono-bromo or fully debrominated isonicotinate (B8489971) derivatives. The reaction typically involves a metal-based reducing agent and a proton source. The choice of solvent and the potential use of additives can influence the reaction's efficiency and selectivity. pageplace.de For instance, employing ethyl acetate (B1210297) as the reaction solvent in conjunction with additives like zinc bromide has been shown to reduce the rate of reductive dehalogenation in similar systems, thereby enhancing selectivity. pageplace.de

Commonly employed methods for the reductive dehalogenation of aryl halides can be applied to this compound.

Table 1: Potential Conditions for Reductive Debromination

| Reducing Agent System | Potential Product(s) | Notes |

|---|---|---|

| H₂, Pd/C, Base (e.g., Et₃N) | Ethyl isonicotinate | Catalytic hydrogenation is a standard method for removing halogen atoms. The base neutralizes the HBr formed. |

| Zn, Acetic Acid | Ethyl isonicotinate | A classic metal/acid reduction method. |

| NaBH₄, PdCl₂(dppf) | Ethyl 3-bromoisonicotinate / Ethyl isonicotinate | Palladium-catalyzed borohydride (B1222165) reduction can offer control over the extent of debromination. |

Reactivity of the Ester Moiety

The ethyl ester group is a key functional handle, allowing for several fundamental organic transformations. vulcanchem.com

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3,5-dibromoisonicotinic acid. This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup.

Reaction Scheme:

Step 1 (Saponification): this compound is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. Heating the mixture accelerates the reaction.

Step 2 (Acidification): After the ester has been consumed, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate, which can then be isolated by filtration.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org Base-catalyzed transesterification involves the new alcohol being deprotonated to form a more potent nucleophile, while acid catalysis works by protonating the carbonyl oxygen, making the ester a stronger electrophile. wikipedia.org For industrial-scale processes, catalysts like sodium methoxide (B1231860) are often preferred. conicet.gov.ar

The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed during the reaction. wikipedia.org

Table 2: Illustrative Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic) or NaOCH₃ | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base Catalyst | Isopropyl 3,5-dibromoisonicotinate |

Reduction to Alcohols

The ester functional group can be reduced to a primary alcohol, yielding (3,5-dibromopyridin-4-yl)methanol. This transformation is typically achieved using strong reducing agents. A direct analogue, methyl 2,6-dibromoisonicotinate, has been successfully reduced to (2,6-dibromopyridin-4-yl)methanol (B2750484) using sodium borohydride (NaBH₄) in methanol at elevated temperatures. uni-marburg.de Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for this type of reduction.

Table 3: Reagents for Ester Reduction

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 65 °C uni-marburg.de | (3,5-Dibromopyridin-4-yl)methanol |

Amidation Reactions

This compound can react with primary or secondary amines to form the corresponding amides. Direct amidation of unactivated esters often requires forcing conditions (e.g., high temperatures) or the use of a catalyst. nih.gov Base-promoted direct amidation, for example using potassium tert-butoxide in DMSO, has proven effective for a range of esters and amines. nih.gov Alternatively, the ester can be converted into a more reactive acyl derivative first. fishersci.it

Table 4: Potential Amidation Reactions

| Amine Reactant | Reagents/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Heat, Pressure | 3,5-Dibromoisonicotinamide |

| Aniline (C₆H₅NH₂) | t-BuOK, DMSO nih.gov | N-Phenyl-3,5-dibromoisonicotinamide |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is therefore available for reaction, making the compound basic and nucleophilic at this position. wikipedia.orgbhu.ac.in This reactivity is similar to that of tertiary amines. wikipedia.org The presence of two electron-withdrawing bromine atoms on the ring reduces the basicity compared to unsubstituted pyridine but does not eliminate the nitrogen's fundamental reactivity. Key transformations involving the pyridine nitrogen include N-oxidation, quaternization, and coordination to metal ions. vulcanchem.com

N-Oxidation: Reaction with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of this compound N-oxide. wikipedia.org This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. wikipedia.org

Quaternization: The nitrogen atom readily reacts with alkylating agents, like alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. wikipedia.org This introduces a permanent positive charge on the nitrogen atom, significantly increasing the ring's susceptibility to nucleophilic attack. wikipedia.org

Metal Coordination: As a Lewis base, the pyridine nitrogen can coordinate to a wide variety of metal ions, acting as a ligand in the formation of coordination complexes. vulcanchem.com

N-Oxidation Reactions

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation that alters the electronic properties and reactivity of the heterocyclic ring. The nitrogen atom in this compound is electron-deficient due to the inductive and mesomeric effects of the bromine and ethyl ester substituents. This reduced nucleophilicity makes N-oxidation more challenging compared to unsubstituted or electron-rich pyridines, often necessitating more potent oxidizing agents or harsher reaction conditions.

Common reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid or metal catalyst. arkat-usa.orgresearchgate.net For electron-deficient pyridines, systems like hydrogen peroxide with catalysts such as methyltrioxorhenium (MTO) or tungstic acid have proven effective. arkat-usa.orggoogle.com The oxidation of various substituted pyridines has been studied, providing insight into the conditions likely required for the N-oxidation of this compound. For instance, the oxidation of 3-bromopyridine (B30812) and various cyanopyridines, which are also electron-deficient, has been successfully achieved, albeit with varying yields depending on the specific conditions. bme.hu

The reaction of dimethyldioxirane (B1199080) with a series of 2-substituted pyridines has shown that electron-withdrawing groups decrease the rate of N-oxidation. researchgate.net Similarly, studies on fused pyrimidines indicate that strong oxidants, such as a mixture of hydrogen peroxide and trifluoroacetic anhydride (B1165640) (TFAA), are necessary for the N-oxidation of nitrogen atoms in highly electron-deficient conjugated systems. rsc.org

Table 1: Examples of N-Oxidation Conditions for Substituted Pyridines

| Pyridine Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine | H₂O₂ / {Mo₁₃₂} catalyst | Water/Ethanol | Room Temp | 93 | rsc.org |

| 3-Methylpyridine | H₂O₂ / {Mo₁₃₂} catalyst | Water/Ethanol | Room Temp | 94 | rsc.org |

| 3-Bromopyridine | Peracetic Acid | Acetic Acid | 70 | 84 (Conversion) | bme.hu |

| 4-Cyanopyridine | Peracetic Acid | Acetic Acid | 70 | 60 (Conversion) | bme.hu |

| 3,5-Lutidine | m-CPBA | DMF/MeOH/HF | - | Excellent | arkat-usa.org |

| Quinoline | H₂O₂ / Tungstic Acid | tert-Butyl alcohol | 60-65 | 72.5 | google.com |

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen atom, transforming the neutral heterocycle into a positively charged pyridinium salt. This reaction typically occurs through the treatment of the pyridine with an alkyl halide. The reactivity of the pyridine nitrogen towards alkylation is dependent on its nucleophilicity. Similar to N-oxidation, the electron-deficient nature of this compound makes it less reactive in quaternization reactions compared to electron-rich pyridines.

Studies on the quaternization of poly(4-vinyl pyridine) show that while simple alkyl halides can be used, activated halides, such as those with adjacent electron-withdrawing groups (e.g., chloroacetone), lead to more efficient and quantitative reactions. itu.edu.tr The synthesis of N-alkyl pyridinium salts is a well-established method, with reaction conditions being adapted based on the specific pyridine and alkyl halide used. mdpi.comnih.govresearchgate.net

For particularly electron-deficient pyridines, where direct alkylation is challenging, alternative methods have been developed. For example, the N-arylation of electron-deficient phosphoryl-bridged 4,4'-bipyridine, which fails to react with standard reagents like 2,4-dinitrochlorobenzene, can be achieved using diaryliodonium salts in the presence of a copper(II) catalyst. acs.org This highlights that while the quaternization of this compound with simple alkyl halides might be sluggish, the use of more reactive alkylating agents or catalytic systems could facilitate the formation of the corresponding N-alkyl-3,5-dibromoisonicotinium salts.

Table 2: Examples of Pyridine Quaternization Reactions

| Pyridine Substrate | Alkylating Agent | Solvent | Conditions | Product | Reference |

| Poly(4-vinyl pyridine) | Chloro 2-propanone | DMF | Room Temp, 24 h | Fully quaternized polymer | itu.edu.tr |

| Poly(4-vinyl pyridine) | 2-Chloroacetamide | DMF | Room Temp, 72 h | Fully quaternized polymer | itu.edu.tr |

| Pyridine | C₈-C₂₀ Alkyl Bromides | Toluene | Reflux | N-Alkyl Pyridinium Bromides | mdpi.com |

| Benzimidazole | Various Alkyl Halides | DMF/NaH | 0 °C to Room Temp | N-Alkyl Benzimidazoles | researchgate.net |

| 4,4'-Bipyridine | (p-F-Ph)₂I⁺OTf⁻ / Cu(OAc)₂ | Dichloromethane | 40 °C, 24 h | N,N'-Bis(p-fluorophenyl)bipyridinium ditriflate | acs.org |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. bohrium.com Pyridine derivatives, particularly in their activated forms as N-oxides or pyridinium salts, are valuable substrates in various MCRs. Given the reactivity patterns discussed, this compound would likely participate in MCRs after initial conversion to its corresponding N-oxide or a pyridinium salt.

Pyridine N-oxides can serve as precursors in MCRs. For instance, a novel three-component reaction has been described involving electron-deficient pyridine N-oxides, acyl chlorides, and cyclic ethers, leading to regioselectively substituted pyridines. acs.org Pyridine N-oxides have also been utilized in photochemical trifluoromethylation reactions, acting as redox triggers. nih.gov

Pyridinium salts are also key intermediates in MCRs. They can be generated in situ or used as pre-formed reagents. A four-component reaction of pyridinium salts, β-nitrostyrenes, and ammonium (B1175870) acetate has been developed to synthesize 2,4,6-trisubstituted pyridines. researchgate.net Other MCRs involving pyridinium salts include their reaction with β-nitrostyrenes to form 1-nitroindolizine derivatives and their use in the synthesis of complex heterocyclic systems. researchgate.netnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and can incorporate heterocyclic components, often after their activation. researchgate.netwikipedia.orgillinois.edubeilstein-journals.org For example, a rhodium-catalyzed MCR of vinyl ketones, amines, and alkynes proceeds through an in situ generated imine to form highly substituted pyridinium salts. nih.gov

While direct examples involving this compound in MCRs are not prominent in the literature, its N-oxide and quaternized derivatives represent promising candidates for such transformations, offering a pathway to complex, highly functionalized pyridine structures.

Derivatization and Analog Development from Ethyl 3,5 Dibromoisonicotinate

Synthesis of Substituted Isonicotinates

The bromine atoms at the 3- and 5-positions of the isonicotinate (B8489971) ring are amenable to substitution through various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to creating a library of substituted isonicotinates with tailored electronic and steric properties.

Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, palladium-catalyzed reactions such as the Stille coupling can be employed to introduce vinyl groups. google.com A similar strategy could be applied to ethyl 3,5-dibromoisonicotinate, reacting it with organostannanes to yield divinyl or mono-vinyl isonicotinate derivatives.

Another powerful method is the Sonogashira coupling, which introduces alkynyl functionalities. Research has shown that related di-bromo precursors can be coupled with terminal alkynes like 3-ethynylpyridine (B57287) in the presence of a palladium catalyst. nih.govmit.edu This reaction effectively replaces the bromine atoms with ethynylpyridine moieties, producing a highly functionalized, conjugated isonicotinate derivative. Such derivatives, featuring multiple nitrogen atoms, are specifically designed as ligands for forming complex supramolecular structures.

These substitution reactions transform the simple dibromo-ester into a multifunctional building block, paving the way for more complex molecular architectures.

Creation of Fused Heterocyclic Systems Incorporating the Isonicotinate Core

The substituted isonicotinates generated in the previous step can serve as intermediates for synthesizing fused heterocyclic systems. sioc-journal.cn In these structures, the original pyridine (B92270) ring becomes part of a larger, polycyclic aromatic system. The specific type of fused ring formed depends on the nature of the substituents introduced and the cyclization conditions employed.

For example, derivatives bearing ortho-amino and carboxylate functionalities are common precursors for fused pyrimidinones. While direct examples starting from this compound are specific, the general strategy is well-established in heterocyclic chemistry. beilstein-journals.org An isonicotinate substituted with appropriate functional groups could undergo intramolecular cyclization to yield bicyclic structures like pyrazolo[4,3-d]pyrimidines. beilstein-journals.org

Furthermore, studies have noted the formation of fused oxazole (B20620) derivatives from related heterocyclic precursors, suggesting that the isonicotinate core can be integrated into various fused systems through carefully designed reaction sequences. The creation of these complex heterocycles is significant for developing compounds with novel electronic or biological properties. chemicalbook.com

Development of Polymeric Structures and Supramolecular Assemblies Utilizing this compound

The rigid structure and capacity for derivatization make this compound an excellent candidate for constructing highly ordered, large-scale molecular assemblies such as metal-organic cages and supramolecular polymers. nih.govmit.edu

This compound has been used as a starting material to create ligands for the self-assembly of Metal-Organic Cages (MOCs). nih.govmit.edu MOCs are discrete, nanoscale molecular structures formed through the coordination of organic ligands with metal ions. wikipedia.orgrsc.org

In a representative application, the bromine atoms of this compound are replaced—for example, via Sonogashira coupling with 3-ethynylpyridine—to create a larger, more complex ligand. nih.govmit.edu This new ligand can then be mixed with a metal salt, such as tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), to drive the self-assembly of well-defined MOCs. nih.gov When these ligands are appended to the ends of a linear polymer, such as polyethylene (B3416737) glycol, and then exposed to the palladium salt, they form MOCs that act as non-covalent cross-links. This process results in the formation of a supramolecular polymer network, or a "polyMOC" gel, a soft material with responsive and potentially self-healing properties. nih.gov The structure of these networks is dictated by the geometry of the ligands and the coordination preferences of the metal ions. mit.edu

A key feature of MOCs is their internal cavity, which can encapsulate smaller "guest" molecules. bham.ac.ukthno.org The MOCs derived from this compound exhibit this host-guest chemistry. nih.gov The cavity within the palladium-ligand cage can bind various anionic and neutral guests.

Detailed studies have characterized the binding of several guests within these cages, including bisulfate (HSO₄⁻), nitrate (B79036) (NO₃⁻), and 2,7-diazoniapyrene (DAQ). nih.gov The encapsulation of these guests is confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov This guest binding is not merely a passive phenomenon; it can actively modulate the properties of the bulk material. For example, the inclusion of a specific guest can influence the sol-gel transition of the polyMOC network. The strength of the host-guest binding directly correlates with changes in the material's properties, providing a mechanism for creating stimuli-responsive materials where function can be tuned by the presence of a specific chemical guest. nih.gov

| Guest Molecule | Binding Affinity (Kₐ) |

| Bisulfate (HSO₄⁻) | High |

| Nitrate (NO₃⁻) | Moderate |

| 2,7-Diazoniapyrene (DAQ) | Strong |

| This table summarizes the relative binding affinities of different guest molecules within the Metal-Organic Cages derived from this compound precursors, as described in the literature. nih.gov |

Metal-Organic Cages (MOCs) and Polymer Networks

Generation of Organometallic Derivatives

Beyond its use in cross-coupling reactions, this compound can be converted into organometallic derivatives. These compounds feature a direct carbon-metal bond, which fundamentally alters the reactivity of the pyridine ring. msu.edu

A common method to generate such derivatives is through reaction with an active metal. For example, reacting this compound with magnesium metal could foreseeably generate a Grignard reagent (BrMg-R-COOEt or BrMg-R-MgBr). msu.edu Similarly, reaction with lithium metal could produce an organolithium species. msu.edu These organometallic intermediates are powerful nucleophiles and bases, enabling a different set of chemical transformations than those accessible via the starting bromide. They can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, providing an alternative route to complex substituted isonicotinates.

Computational and Theoretical Studies on Ethyl 3,5 Dibromoisonicotinate and Its Derivatives

Electronic Structure and Bonding Analysis

Computational analysis, primarily using Density Functional Theory (DFT), provides significant insights into the electronic structure and bonding characteristics of Ethyl 3,5-dibromoisonicotinate and its core structure, 3,5-dibromopyridine (B18299). The presence of two bromine atoms and an ethyl ester group on the pyridine (B92270) ring introduces notable electronic effects.

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify these interactions. uni-muenchen.de For molecules like this compound, NBO analysis would reveal the nature of the C-Br bonds, showing their polarization towards the bromine atoms. It also quantifies the delocalization of the nitrogen and bromine lone pairs into the antibonding orbitals of the pyridine ring, providing a measure of resonance stabilization. mdpi.commdpi.comresearchgate.net The analysis of donor-acceptor interactions within the NBO framework can elucidate the charge transfer that stabilizes the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) maps are crucial for visualizing the electronic landscape. For this compound, the MEP surface would show negative potential (red/yellow regions) around the nitrogen atom and the carbonyl oxygen, indicating their role as primary sites for electrophilic attack. nih.goviucr.org Positive potential (blue regions) would be expected around the hydrogen atoms of the ethyl group and, to a lesser extent, near the bromine atoms, a phenomenon known as the "sigma-hole," which can lead to halogen bonding. mdpi.comnih.goviucr.org

Calculations of Frontier Molecular Orbitals (HOMO and LUMO) help in understanding the molecule's reactivity and electronic transitions. The HOMO is likely distributed over the pyridine ring and the bromine atoms, while the LUMO would be centered on the electron-deficient pyridine ring and the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.goviucr.org

Table 1: Calculated Electronic Properties of a Related Halogenated Pyridine Derivative (Ethyl 5-amino-2-bromoisonicotinate) Data extracted from a DFT study at the B3LYP/6–311+G(d,p) level.

| Parameter | Value | Reference |

| HOMO Energy | -6.012 eV | nih.goviucr.org |

| LUMO Energy | -1.919 eV | nih.goviucr.org |

| Energy Gap (ΔE) | 4.093 eV | nih.goviucr.org |

| Dipole Moment | 3.58 Debye | nih.goviucr.org |

Reaction Mechanism Elucidation for Synthetic Transformations

Theoretical calculations are instrumental in elucidating the mechanisms of synthetic transformations involving this compound. The two bromine atoms at positions 3 and 5 are susceptible to various cross-coupling reactions, and computational studies can predict their relative reactivity and the most favorable reaction pathways.

Suzuki-Miyaura Cross-Coupling: DFT calculations on dihalopyridines have been used to rationalize the regioselectivity observed in Suzuki-Miyaura reactions. rsc.orgresearchgate.net For a molecule like this compound, the two C-Br bonds are electronically distinct due to the influence of the ester group. Computational modeling of the reaction pathway—involving oxidative addition, transmetalation, and reductive elimination—can determine the activation barriers for reaction at each bromine position. rsc.org Such studies often show that the oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step, and its energy barrier dictates the selectivity. researchgate.net

Sonogashira and Heck Couplings: The mechanisms for Sonogashira and Heck reactions on dibromopyridines have also been investigated computationally. researchgate.net These studies help in understanding the role of the catalyst, ligands, and solvent in controlling the reaction outcome. For this compound, theoretical models can predict whether a mono- or di-substituted product will be formed under specific conditions by comparing the energy profiles of the respective catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the two bromine atoms, makes it a candidate for SNAr reactions. Quantum chemical calculations can model the formation of the Meisenheimer complex (the intermediate in SNAr reactions) and calculate the energy barriers for the addition of a nucleophile and the subsequent departure of a bromide ion. nih.govrsc.org These calculations can predict which of the two bromine atoms is more likely to be substituted.

Computational studies provide detailed geometries of transition states and intermediates, offering a step-by-step understanding of bond-forming and bond-breaking processes that is often inaccessible through experimental means alone. d-nb.info

Prediction of Spectroscopic Properties to Aid Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which is invaluable for its characterization and for verifying experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. researchgate.net For this compound, these calculations can help assign the specific signals for the two non-equivalent aromatic protons and the carbons of the pyridine ring, which can be challenging to assign definitively from experiments alone. Comparing calculated and experimental shifts can confirm the molecular structure. longdom.org

Vibrational Spectroscopy (IR and Raman): DFT calculations are routinely used to compute the vibrational frequencies and intensities of molecules. researchgate.net After optimizing the molecular geometry, a frequency calculation yields a set of normal modes. scispace.com These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set limitations, can be compared directly with experimental FT-IR and FT-Raman spectra. longdom.orgnih.gov This allows for a detailed assignment of the vibrational bands, such as the C-Br stretches, pyridine ring modes, and the characteristic C=O stretch of the ester group. researchgate.netcore.ac.uk

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govtandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). nih.gov For this compound, these calculations can identify the π→π* and n→π* transitions responsible for its UV absorption profile. academie-sciences.fr

Table 2: Representative Calculated Vibrational Frequencies for 3,5-dibromopyridine Data based on DFT (B3LYP/6-31G) calculations.*

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Reference |

| C-N Stretch | 1411 | 1410 | 1412 | researchgate.netcore.ac.uk |

| Ring Breathing | 1011 | 1010 | 1011 | researchgate.net |

| C-Br Symmetric Stretch | 682 | 680 | 683 | researchgate.net |

| C-Br Asymmetric Stretch | 599 | 600 | 598 | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl ester group in this compound gives rise to different possible conformations, which can be explored using computational methods.

Conformational Analysis: The primary conformational freedom in this compound lies in the rotation around the C(ring)-C(carbonyl) and C(carbonyl)-O bonds. A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each point. beilstein-journals.org This analysis reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers separating them. beilstein-journals.org Studies on similar ethyl ester-containing heterocycles show that the planar conformation, where the ethyl group is coplanar with the aromatic ring, is often the most stable due to maximized conjugation. nih.gov

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture, MD simulations offer insights into the dynamic behavior of the molecule at a given temperature. By solving Newton's equations of motion for the atoms over time, MD simulations can explore the accessible conformational space and the timescales of transitions between different conformers. For this compound, an MD simulation would show how the ethyl group rotates and flexes in solution, providing a more realistic understanding of its average structure and dynamic properties. These simulations are particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site.

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations offer a quantitative framework for predicting the reactivity and selectivity of this compound in chemical reactions.

Reactivity Descriptors: DFT calculations can be used to compute a range of "global reactivity descriptors" based on the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These indices provide a general overview of the molecule's reactivity. grafiati.com For instance, a high electrophilicity index for this compound would confirm its susceptibility to attack by nucleophiles.

Fukui Functions and Local Reactivity: To predict regioselectivity (i.e., which site on the molecule is most reactive), local reactivity descriptors are necessary. The Fukui function is a key descriptor that indicates the change in electron density at a specific atomic site upon the addition or removal of an electron. grafiati.comrsc.org By calculating the Fukui functions for nucleophilic attack (f⁺) and electrophilic attack (f⁻) at each atom in this compound, one can predict the most reactive sites. For example, the carbon atoms attached to the bromine atoms would be expected to have high values of f⁺, indicating they are the most likely sites for a nucleophile to attack, which is crucial for predicting the outcome of cross-coupling reactions. mdpi.com

Predicting Selectivity in Reactions: In reactions where multiple outcomes are possible, such as the selective mono-substitution in Suzuki or Stille couplings, computational chemistry can be used to model the entire reaction pathway for each possibility. chemicalbook.com By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, the most favorable reaction channel can be identified. The pathway with the lowest activation barrier is predicted to be the major product, providing a powerful predictive tool for synthetic chemists. researchgate.netrsc.org

Advanced Characterization Techniques in the Study of Ethyl 3,5 Dibromoisonicotinate Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are invaluable for the complete structural elucidation of ethyl 3,5-dibromoisonicotinate, moving beyond simple one-dimensional (1D) proton and carbon spectra.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of the molecule. iranchembook.irmnstate.edu A ¹H-¹H COSY spectrum would reveal the coupling between the ethyl group's methylene (B1212753) and methyl protons. mnstate.edu The HMBC spectrum is particularly useful for establishing long-range correlations, for instance, between the protons of the ethyl group and the carbonyl carbon, as well as the pyridine (B92270) ring carbons, confirming the ester functionality and its position. scribd.com These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecular environments. emerypharma.come-bookshelf.de

Solid-State NMR for Mechanistic Insights: While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer unique insights into the crystalline form and intermolecular interactions. Although specific ssNMR studies on this compound are not prevalent in the searched literature, the technique is generally powerful for probing the local environment of atoms in a solid lattice. This can be critical for understanding reaction mechanisms in the solid phase or for characterizing different polymorphic forms. Furthermore, NMR spectroscopy, in general, is a powerful tool for monitoring reaction kinetics and identifying intermediates, which can shed light on reaction mechanisms. nih.govnih.gov

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for both confirming the elemental composition and for monitoring the progress of reactions involving this compound.

HRMS for Reaction Monitoring and Complex Mixture Analysis: HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of the molecular formula of this compound. nih.gov This technique is indispensable for monitoring the progress of a synthesis, allowing researchers to identify the starting material, intermediates, and the final product within a complex reaction mixture. nih.govrsc.orgnih.gov The high resolution helps to distinguish between compounds with very similar masses. When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful platform for analyzing complex mixtures, providing both retention time and accurate mass data for each component. nih.govepfl.ch

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov

Solid-State Structure Determination: A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the conformation of the ethyl ester group relative to the pyridine ring. mdpi.commdpi.com This technique allows for the direct visualization of the molecule in the solid state.

Intermolecular Interactions: The crystal structure reveals how the molecules pack together in the crystal lattice, providing crucial information about intermolecular interactions such as halogen bonding (involving the bromine atoms), C-H···O, and π-π stacking interactions. scirp.orgnih.govmdpi.com Understanding these interactions is important as they can influence the material's physical properties. vulcanchem.comresearchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure. scirp.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are fundamental for identifying the functional groups present in this compound. horiba.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. docbrown.info A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. scialert.net Other significant peaks would include those for the C-O stretching of the ester, C-N stretching within the pyridine ring, and C-H stretching from the ethyl group. scialert.netiitm.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and can be useful for identifying the C-Br stretching vibrations. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edu

Electronic Transitions and Conjugation Effects: The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. libretexts.org The position and intensity of these absorptions are influenced by the substituents on the ring. The bromine atoms and the ethyl ester group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. uobabylon.edu.iq Studying these shifts can provide insights into the electronic effects of the substituents on the conjugated system. shivajicollege.ac.inyoutube.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

HPLC and GC for Advanced Separations: High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound. By developing a suitable method, one can separate the desired product from any starting materials, byproducts, or degradation products. Gas Chromatography (GC) can also be employed, particularly for monitoring reactions where the components are sufficiently volatile and thermally stable. researchgate.net Both techniques, when coupled with a detector like a mass spectrometer (LC-MS or GC-MS), provide a powerful combination for separation and identification. nih.govresearchgate.net

Applications and Advanced Research Trajectories of Ethyl 3,5 Dibromoisonicotinate

Role as a Key Intermediate in Organic Synthesis

The strategic placement of reactive functional groups—the electrophilic carbon atoms bearing bromine and the ester moiety—renders ethyl 3,5-dibromoisonicotinate a pivotal precursor in multi-step synthetic pathways. The bromine atoms are particularly useful as they can be readily substituted or participate in various cross-coupling reactions, allowing for the controlled introduction of new carbon-carbon and carbon-heteroatom bonds. The ester group can be hydrolyzed, reduced, or converted into other functionalities, further expanding its synthetic utility.

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and building blocks like this compound are instrumental in this field. chimia.ch The dibrominated pyridine (B92270) core provides a robust platform for constructing fused and poly-heterocyclic systems through sequential or one-pot reactions. beilstein-journals.org

The bromine atoms can be selectively replaced through nucleophilic aromatic substitution or, more commonly, serve as handles in metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira coupling reactions can be employed to introduce aryl, vinyl, or alkynyl groups at the 3- and 5-positions of the pyridine ring. These newly introduced substituents can then undergo intramolecular cyclization reactions to form new rings fused to the initial pyridine scaffold. This strategy is a well-established method for creating diverse molecular frameworks. beilstein-journals.org Multicomponent reactions, which combine three or more starting materials in a single step, can also utilize pyridyl-based precursors to rapidly generate molecular complexity, leading to novel chromene or pyrimidine (B1678525) derivatives. nih.govnih.gov

Table 1: Key Coupling Reactions for Modifying the Pyridine Scaffold

| Reaction Name | Reactant Type | Metal Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Palladium (Pd) | C-C (Aryl, Vinyl) |

| Stille Coupling | Organostannane | Palladium (Pd) | C-C (Aryl, Vinyl, Alkynyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine, Alcohol | Palladium (Pd) | C-N, C-O |

This table illustrates common cross-coupling reactions applicable to aryl halides like this compound for the synthesis of complex structures.

The development of novel ligands is crucial for advancing transition metal catalysis. This compound is an attractive precursor for designing ligands due to its inherent structural features. The pyridine nitrogen atom acts as a natural coordination site for metal centers. The two bromine atoms can be substituted with other donor groups, such as phosphines, amines, or thiols, to create bidentate or tridentate ligands.

This modular approach allows for the synthesis of a library of ligands with fine-tuned steric and electronic properties. For example, replacing the bromine atoms with diphenylphosphine (B32561) groups would yield a P-N-P pincer-type ligand framework. The electronic properties of such ligands can be further modified by substituents on the pyridine ring, influencing the activity and selectivity of the resulting metal catalyst. nih.gov Zirconium-based complexes, for instance, have been designed with π-donor ligands for applications as photosensitizers. nih.gov The versatility of the this compound backbone allows for the creation of ligands tailored for specific catalytic processes, such as cyclopropanation or alkyne cyclotrimerization. nih.gov

Halogenated pyridines are important intermediates in the synthesis of pharmaceutically active compounds. this compound serves as a starting material for molecules with potential biological activity, including those targeted for use as drugs. nih.gov Its structure is found within screening libraries used for discovering new bioactive molecules. myskinrecipes.com

The synthesis of potential drug candidates often involves building upon a core scaffold. In one documented pathway, this compound is used as a precursor in the synthesis of modulators for methyl modifying enzymes, which are implicated in various biological processes and are targets for therapeutic intervention. The synthesis involves reacting 3,5-dibromopyridine (B18299) with lithium diisopropylamide (LDA) followed by ethyl carbonochloridate (B8618190) to produce the target molecule, which then serves as a key intermediate. This highlights its role as a foundational element in constructing complex molecules designed to interact with specific biological targets. nih.gov The development of new synthetic methods continues to be a major focus in producing bioactive molecules and drugs. nih.govijprt.org

Building Block for Ligands in Catalysis

Integration into Materials Science Research

The unique electronic and structural characteristics of this compound make it a valuable component in the field of materials science. bldpharm.com Its incorporation into larger structures can impart specific functions, leading to the creation of advanced materials with tailored properties for various applications. fapesp.br

This compound is classified as a building block for polymer science. bldpharm.combldpharm.com It can be incorporated into polymers through several routes. After hydrolysis of the ester to a carboxylic acid, the resulting molecule can act as a difunctional monomer in polycondensation reactions. For example, Suzuki polycondensation with a diboronic acid ester could yield a conjugated polymer containing pyridyl units, which may have interesting optical or electronic properties.

Alternatively, the molecule can be used to modify existing polymers. By grafting it onto a polymer backbone, the pyridyl and bromo functionalities can be introduced, which can be used to alter the material's surface properties, thermal stability, or ability to coordinate with metals. The use of functionalized monomers is a key strategy in creating polymers with specific capabilities.

The development of functional materials, such as metal-organic frameworks (MOFs), is a rapidly growing area of research. fapesp.br this compound is an ideal candidate for a linker or ligand in the construction of MOFs. bldpharm.com The pyridine nitrogen and the carboxylate group (obtainable via hydrolysis) can coordinate to metal ions, forming a porous, crystalline network.

The bromine atoms add another layer of functionality. They can be used as reactive sites for post-synthetic modification, where new functional groups are introduced into the MOF after its initial formation. This allows for the fine-tuning of the framework's properties, such as pore size, surface chemistry, and catalytic activity. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis. The ability to create materials with precisely controlled features makes precursors like this compound highly valuable.

Components in Polymer Synthesis and Modification

Contribution to Methodological Advancements in Synthetic Chemistry

The reactivity of the carbon-bromine bonds in this compound makes it a key player in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring, being electron-deficient, is rendered even more electrophilic by the electron-withdrawing bromine atoms, making it highly reactive towards nucleophilic substitution and cross-coupling reactions. vulcanchem.com

One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds. The ability to selectively substitute one or both bromine atoms provides a pathway to a diverse range of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. vulcanchem.commdpi.com

Similarly, this compound is utilized in Stille and Negishi couplings . These reactions, which use organotin and organozinc reagents respectively, offer alternative methods for creating new carbon-carbon bonds with different functional group tolerances and selectivities compared to the Suzuki-Miyaura reaction. vulcanchem.comorganic-chemistry.org The versatility of these cross-coupling methods allows chemists to tailor the synthesis of complex molecules with high precision.

The development of stereospecific cross-coupling reactions has further expanded the utility of compounds like this compound. nih.gov By using enantioenriched organometallic nucleophiles, it is possible to create chiral molecules with specific three-dimensional arrangements, a critical aspect in the design of new drugs and catalysts. nih.gov

The table below summarizes the key cross-coupling reactions involving this compound and their significance in synthetic chemistry.

| Reaction Name | Catalyst | Reagent Type | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Palladium | Organoboron | C-C | Versatile, high functional group tolerance |

| Stille Coupling | Palladium | Organotin | C-C | Mild reaction conditions |

| Negishi Coupling | Palladium or Nickel | Organozinc | C-C | High reactivity and selectivity |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N | Formation of aromatic C-N bonds |

Future Directions and Emerging Research Areas

The unique properties of this compound continue to open up new avenues of research. The exploration of this compound as a building block for novel materials and bioactive molecules remains an active area of investigation. vulcanchem.com

In materials science , the rigid and planar structure of the pyridine core, combined with the potential for functionalization through cross-coupling reactions, makes this compound an attractive precursor for the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The development of new organic materials with tailored electronic properties is crucial for advancing OLED technology. Substituted pyridines derived from this compound could be incorporated into new emissive or charge-transport layers.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential for introducing carboxylic acid functionalities make it a candidate for creating novel ligands for MOFs. vulcanchem.com These porous materials have potential applications in gas storage, separation, and catalysis.

Polymers: Integration of this compound into polymeric structures could lead to materials with enhanced thermal stability or specific optical properties. vulcanchem.com

In medicinal chemistry , halogenated pyridines are known precursors to a variety of therapeutic agents. vulcanchem.com While direct biological activity data for this compound is limited, its structural analogs have shown promise. Future research is likely to focus on:

Synthesis of Novel Drug Candidates: The pyridine scaffold is present in numerous approved drugs. The ability to create a wide array of substituted pyridines from this starting material makes it a valuable tool in drug discovery programs targeting various diseases. researchgate.netgoogle.com

Agrochemicals: Pyridine derivatives are also important in the agrochemical industry. semanticscholar.org Research into new pesticides and herbicides may utilize this compound to create novel active ingredients. chemshuttle.com